2-(3,4-Difluorophenyl)imidazole-5-methanol
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Overview
Description
2-(3,4-Difluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring, along with a methanol group. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.
Another approach involves the one-pot metal and acid-free synthesis of trisubstituted imidazoles using internal alkynes, iodine, and dimethyl sulphoxide (DMSO). This method results in the formation of benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate as the ammonia source. The use of Brønsted acidic ionic liquids as catalysts can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the phenyl group.
Scientific Research Applications
2-(3,4-Difluorophenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)imidazole-5-methanol
- 2-(3,4-Difluorophenyl)-4,5-dihydroimidazole
- 2-(3,4-Difluorophenyl)-1H-imidazole
Uniqueness
2-(3,4-Difluorophenyl)imidazole-5-methanol is unique due to the presence of both the difluorophenyl group and the methanol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability .
Properties
Molecular Formula |
C10H8F2N2O |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
[2-(3,4-difluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
DZPNXAPCNNRUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)F)F |
Origin of Product |
United States |
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